2-(2,6-Dichlorophenyl)-1-benzofuran 2-(2,6-Dichlorophenyl)-1-benzofuran
Brand Name: Vulcanchem
CAS No.: 62924-12-3
VCID: VC7988253
InChI: InChI=1S/C14H8Cl2O/c15-10-5-3-6-11(16)14(10)13-8-9-4-1-2-7-12(9)17-13/h1-8H
SMILES: C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC=C3Cl)Cl
Molecular Formula: C14H8Cl2O
Molecular Weight: 263.1 g/mol

2-(2,6-Dichlorophenyl)-1-benzofuran

CAS No.: 62924-12-3

Cat. No.: VC7988253

Molecular Formula: C14H8Cl2O

Molecular Weight: 263.1 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Dichlorophenyl)-1-benzofuran - 62924-12-3

Specification

CAS No. 62924-12-3
Molecular Formula C14H8Cl2O
Molecular Weight 263.1 g/mol
IUPAC Name 2-(2,6-dichlorophenyl)-1-benzofuran
Standard InChI InChI=1S/C14H8Cl2O/c15-10-5-3-6-11(16)14(10)13-8-9-4-1-2-7-12(9)17-13/h1-8H
Standard InChI Key GDSHJPORAABXQE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC=C3Cl)Cl
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC=C3Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-(2,6-Dichlorophenyl)-1-benzofuran (molecular formula: C14H8Cl2O\text{C}_{14}\text{H}_8\text{Cl}_2\text{O}) consists of a benzofuran core fused to a 2,6-dichlorophenyl group at the C-2 position . The benzofuran system comprises a benzene ring fused to a furan moiety, with the dichlorophenyl substituent introducing steric and electronic effects that influence reactivity and biological interactions. Key physicochemical properties include:

PropertyValue
Molecular Weight263.1 g/mol
IUPAC Name2-(2,6-Dichlorophenyl)-1-benzofuran
SMILESC1=CC=C2C(=C1)C=C(O2)C3=C(C=CC=C3Cl)Cl\text{C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC=C3Cl)Cl}
InChI KeyGDSHJPORAABXQE-UHFFFAOYSA-N
CAS Registry Number62924-12-3

The compound’s planar structure and chlorine substituents enhance its lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Characterization

Analytical Characterization

Modern techniques for characterizing benzofuran derivatives include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm substituent positions and electronic environments. For example, the aromatic protons of the dichlorophenyl group typically resonate at δ 7.2–7.5 ppm .

  • Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass confirmation (theoretical [M+H]+^+: 263.01 Da) .

  • Thermogravimetric Analysis (TGA): Assesses thermal stability, critical for pharmaceutical formulation .

Structure-Activity Relationships (SAR)

Key SAR insights for benzofuran derivatives include:

  • Substituent Position: Hydroxyl groups at C-4 enhance antibacterial activity, while C-2 substitutions reduce it .

  • Halogen Effects: Chlorine atoms at meta/para positions increase lipophilicity and target binding, as seen in the dichlorophenyl group of 2-(2,6-dichlorophenyl)-1-benzofuran .

  • Crystallinity: Polymorphic forms (e.g., Forms I and II in WO2006116218A1) exhibit varying bioavailabilities, emphasizing the role of solid-state chemistry .

Future Directions and Applications

2-(2,6-Dichlorophenyl)-1-benzofuran warrants further investigation for:

  • Antimicrobial Drug Development: Structural modifications to introduce polar groups (e.g., -OH, -NH2_2) could optimize solubility and potency.

  • CNS-Targeted Therapies: Functionalization with amine groups may enhance 5-HT2C_{2C} receptor affinity, as demonstrated in related compounds .

  • Oncology: Screening against cancer cell lines could reveal antiproliferative mechanisms.

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